cis-2-Nonen-1-ol, also known as cis-nonen-1-ol, is a naturally occurring unsaturated fatty alcohol found in various fruits, including:
It is a colorless liquid with a characteristic odor described as melon-like, green, or fatty [, ].
Scientific research on cis-2-Nonen-1-ol primarily focuses on its:
cis-2-Nonen-1-ol, also known by its IUPAC name (2E)-non-2-en-1-ol, has the molecular formula C9H18O and a molecular weight of approximately 142.24 g/mol . This compound features a hydroxy group (-OH) at the terminal position of a nonene chain, making it a primary alcohol. It is notable for its cis configuration at the double bond between the second and third carbon atoms in the chain. The compound is often found in various natural sources and is recognized for its pleasant odor, which contributes to its use as a flavoring agent in food products .
While safety data for cis-2-Nonen-1-ol is limited, the Good Scents Company suggests it has low toxicity when used within recommended levels in fragrances []. However, as with any chemical, it is essential to handle it with care, following proper safety protocols for laboratory use and adhering to recommended usage levels in the food industry.
These reactions highlight its functional versatility in organic synthesis.
Research indicates that cis-2-Nonen-1-ol exhibits various biological activities. It has been reported to possess antimicrobial properties, making it potentially useful in food preservation . Additionally, it may have applications in perfumery due to its pleasant scent profile. Its presence in natural products like passion fruit suggests potential roles in flavor enhancement and sensory perception .
Several methods can be employed to synthesize cis-2-Nonen-1-ol:
cis-2-Nonen-1-ol finds applications across various industries:
Studies on the interactions of cis-2-Nonen-1-ol with biological systems have shown that it may influence sensory receptors related to taste and smell. Its antimicrobial properties suggest potential interactions with microbial membranes, leading to cell disruption . Further research into its pharmacological effects could reveal additional therapeutic potentials.
Several compounds share structural similarities with cis-2-Nonen-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
trans-2-nonenal | C9H18O | Exhibits trans configuration at the double bond |
1-Octanol | C8H18O | A straight-chain fatty alcohol without double bonds |
3-Hexanol | C6H14O | Shorter chain length compared to cis-2-nonenol |
cis-2-Nonen-1-ol is unique due to its specific configuration and position of the hydroxy group, which influences both its physical properties and biological activities compared to these similar compounds.
The study of cis-2-Nonen-1-ol has evolved considerably over the past decades, emerging from the broader research on unsaturated alcohols and their roles in natural systems. As analytical techniques advanced through the late 20th century, researchers were able to isolate and identify this compound from various natural sources, particularly plant materials. The distinctive aroma profile of cis-2-Nonen-1-ol, characterized by melon and cucumber-like notes, initially drove interest in the compound within the flavor and fragrance industry. This sensory characteristic has been consistently documented in scientific literature, with aroma threshold values established at approximately 130 ppb for detection. The research focus has gradually expanded from basic identification and characterization to more sophisticated investigations of its biochemical activities, synthetic pathways, and potential applications across multiple scientific disciplines. This evolution reflects the compound's versatility and the growing appreciation of its significance beyond merely its olfactory properties.
cis-2-Nonen-1-ol holds considerable importance in organic chemistry as a model compound for studying unsaturated alcohols. Its structure, featuring a cis (Z) double bond between the second and third carbon atoms in a nine-carbon chain with a terminal hydroxyl group, provides an excellent template for investigating reaction mechanisms and selectivity patterns. In biochemistry, it represents a naturally occurring bioactive molecule that participates in various biological processes, particularly in plants where it may function in defense mechanisms or ecological interactions. The compound's ability to undergo various transformations, including oxidation, reduction, and substitution reactions, has established it as a valuable substrate for studying organic reaction mechanisms and developing synthetic methodologies. Additionally, its presence in various natural sources, including Houttuynia cordata, passion fruit, asparagus, and prickly pear, suggests important biochemical roles that continue to be elucidated through ongoing research.
Contemporary research on cis-2-Nonen-1-ol spans multiple disciplines, reflecting its diverse properties and potential applications. Current research trends include detailed investigations into its antimicrobial properties, which have shown promising activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Another significant area of interest involves its potential cytotoxic effects against various cancer cell lines, including HeLa, MCF7, and A549, which has opened new avenues for potential pharmaceutical applications. Researchers are also exploring more efficient and environmentally friendly methods for its synthesis, including enzymatic approaches and green chemistry techniques that align with growing sustainability concerns. Additionally, structure-activity relationship studies are being conducted to better understand how the specific structural features of cis-2-Nonen-1-ol contribute to its biological activities, potentially leading to the development of more potent or selective analogs for targeted applications.
The versatility of cis-2-Nonen-1-ol has facilitated its integration into interdisciplinary research initiatives that bridge traditional scientific boundaries. In medicinal chemistry, it serves as both a potential bioactive compound itself and as a building block for synthesizing more complex molecules with therapeutic potential. For instance, it has been identified as an intermediate in the synthesis of Falcarinol, a compound known for its activity as a covalent cannabinoid CB1 receptor antagonist and its ability to induce pro-allergic effects in skin. In food science, it contributes to understanding the flavor chemistry of fruits and vegetables, with implications for product development and quality control in the food industry. Environmental science research examines its biodegradation pathways and ecological impact, particularly important given its natural occurrence and industrial applications. Furthermore, the compound shows promise in materials science applications, especially in the development of bio-based polymers and surfactants that align with the growing trend toward sustainable chemistry and green technology.
cis-2-Nonen-1-ol is synthesized through the lipoxygenase (LOX) pathway, a conserved biochemical route in plants for producing volatile organic compounds. The process begins with the oxygenation of polyunsaturated fatty acids such as linoleic or linolenic acid by 9-LOX enzymes, forming hydroperoxy intermediates. These intermediates are cleaved by hydroperoxide lyases (HPLs) to generate aldehydes, which are subsequently reduced to alcohols by alcohol dehydrogenases (ADHs) [5]. For example, in cucumber (Cucumis sativus), homologous LOX enzymes catalyze the formation of (E,Z)-2,6-nonadienal, which is reduced to (E,Z)-2,6-nonadien-1-ol via ADH activity [5]. While direct evidence for cis-2-Nonen-1-ol biosynthesis remains limited in the provided literature, structural analogs suggest analogous pathways involving substrate-specific LOX isoforms and stereoselective reductions [5].
The production of cis-2-Nonen-1-ol is tightly regulated at genetic and enzymatic levels. In cucumber, quantitative trait locus (QTL) mapping identified a cluster of nine LOX genes on chromosome 2, with CsaV3_2G005360 (CsLOX08) showing significant correlation with alcohol production [5]. Transcriptional regulation of LOX and ADH genes by developmental cues, environmental stressors, and phytohormones (e.g., jasmonates) modulates substrate flux through this pathway. Post-translational modifications, such as phosphorylation, further fine-tune enzyme activity [5].
While passion fruit (Passiflora edulis) is renowned for its complex volatile profile, the provided sources do not explicitly document cis-2-Nonen-1-ol in this species. Further targeted metabolomic studies are required to confirm its presence.
Similarly, asparagus (Asparagus officinalis) and prickly pear (Opuntia ficus-indica) are not directly linked to cis-2-Nonen-1-ol in the reviewed literature. These plants produce structurally related aldehydes and alcohols, suggesting potential overlaps in biosynthetic machinery that warrant investigation.
cis-2-Nonen-1-ol has been conclusively identified in Houttuynia cordata, a medicinal herb native to Southeast Asia [1]. This compound contributes to the plant’s characteristic aroma and may play a role in its reported antimicrobial properties, though mechanistic details remain unexplored in the provided sources [1].
Table 1: Documented Natural Sources of cis-2-Nonen-1-ol
Plant Species | Tissue | Concentration Range | Reference |
---|---|---|---|
Houttuynia cordata | Leaves | Not quantified | [1] |
Environmental stressors, including temperature fluctuations, herbivory, and pathogen attack, modulate LOX pathway activity. In cucumber, cold stress upregulates CsLOX08 expression, increasing aldehyde and alcohol production [5]. Light quality and intensity also influence precursor fatty acid biosynthesis, indirectly affecting cis-2-Nonen-1-ol levels.
cis-2-Nonen-1-ol likely evolved as a defense compound, deterring herbivores through its antimicrobial or antifeedant properties. In Houttuynia cordata, its emission may synergize with other volatiles to create a broad-spectrum defensive cocktail [1]. Additionally, its role in pollinator attraction is plausible but unsupported by direct evidence in the reviewed literature.
Irritant